4'-tert-Butyl-2,4,6-trimethyl-1,1'-biphenyl
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Overview
Description
4’-tert-Butyl-2,4,6-trimethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of tert-butyl and trimethyl groups in this compound makes it unique and potentially useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-tert-Butyl-2,4,6-trimethyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl with tert-butyl and trimethyl groups using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 4’-tert-Butyl-2,4,6-trimethyl-1,1’-biphenyl typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4’-tert-Butyl-2,4,6-trimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
Oxidation: Quinones and other oxygenated biphenyl derivatives.
Reduction: Saturated biphenyl derivatives.
Substitution: Functionalized biphenyl compounds with various substituents.
Scientific Research Applications
4’-tert-Butyl-2,4,6-trimethyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4’-tert-Butyl-2,4,6-trimethyl-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes . It can also participate in electron transfer reactions, influencing redox processes in biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar in structure but lacks the trimethyl groups.
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Contains additional hydroxyl groups and a more complex structure.
Uniqueness
4’-tert-Butyl-2,4,6-trimethyl-1,1’-biphenyl is unique due to the specific arrangement of tert-butyl and trimethyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
524698-49-5 |
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Molecular Formula |
C19H24 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C19H24/c1-13-11-14(2)18(15(3)12-13)16-7-9-17(10-8-16)19(4,5)6/h7-12H,1-6H3 |
InChI Key |
HGBJUPFXZBCTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)C(C)(C)C)C |
Origin of Product |
United States |
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